7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and aldehyde functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: Ambient to moderate (25-80°C)
Solvent: Aqueous or organic solvents like ethanol or acetonitrile
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize:
High-throughput reactors: For rapid and scalable synthesis
Green chemistry principles: To minimize waste and use environmentally benign solvents and reagents
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 7-chloro-2-methylimidazo[1,2-a]pyridine-3-methanol
Substitution: 7-amino-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (if amine is used)
Scientific Research Applications
Chemistry
In organic synthesis, 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound is studied for its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in different biological systems.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the combination of its chloro and aldehyde functional groups, which provide a distinct reactivity profile. This combination allows for specific chemical transformations and potential biological activities that are not as readily achievable with similar compounds.
Properties
CAS No. |
1314912-98-5 |
---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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